molecular formula C13H12FNO2 B4986600 N-(4-fluorophenyl)-2,5-dimethyl-3-furamide

N-(4-fluorophenyl)-2,5-dimethyl-3-furamide

Cat. No. B4986600
M. Wt: 233.24 g/mol
InChI Key: BBJJFLLVXINBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2,5-dimethyl-3-furamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has recently gained popularity in the research community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but has a unique chemical structure that may offer advantages over these other compounds.

Mechanism of Action

Like other synthetic cannabinoids, N-(4-fluorophenyl)-2,5-dimethyl-3-furamide acts on the cannabinoid receptors in the brain and body. Specifically, this compound is a potent agonist of the CB1 receptor, which is responsible for many of the psychoactive effects of cannabinoids. It is also a partial agonist of the CB2 receptor, which is involved in immune function and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-2,5-dimethyl-3-furamide are similar to those of other synthetic cannabinoids. This compound produces a range of psychoactive effects, including euphoria, relaxation, and altered perception. It also has a number of physiological effects, such as increased heart rate, decreased blood pressure, and dry mouth.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-2,5-dimethyl-3-furamide in lab experiments is that it is a potent and selective agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the brain. However, like other synthetic cannabinoids, this compound has a high potential for abuse and may pose risks to researchers who handle it. Additionally, the legality of this compound varies by jurisdiction, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research involving N-(4-fluorophenyl)-2,5-dimethyl-3-furamide. One area of interest is the compound's potential therapeutic applications, particularly in the treatment of inflammatory diseases and pain. Another area of interest is the compound's effects on the brain and behavior, which may shed light on the mechanisms underlying the psychoactive effects of cannabinoids. Finally, researchers may investigate the safety and efficacy of this compound compared to other synthetic cannabinoids, as well as its potential for abuse and dependence.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2,5-dimethyl-3-furamide involves the reaction of 4-fluoroaniline with 2,5-dimethyl-3-furoyl chloride in the presence of a base catalyst. This reaction results in the formation of the target compound, which can be purified using standard chromatography techniques.

Scientific Research Applications

N-(4-fluorophenyl)-2,5-dimethyl-3-furamide has been the subject of several scientific studies in recent years, with researchers investigating its potential therapeutic applications. One study found that this compound has potent anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Another study found that N-(4-fluorophenyl)-2,5-dimethyl-3-furamide has analgesic properties, suggesting that it may be useful in the treatment of pain.

properties

IUPAC Name

N-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-8-7-12(9(2)17-8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJJFLLVXINBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxamide

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